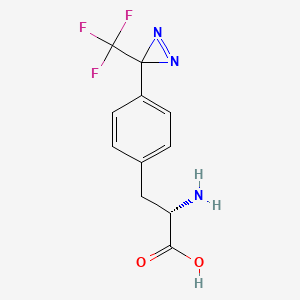

H-L-Photo-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-L-Photo-Phe-OH, also known as (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, is a diazirine-containing phenylalanine amino acid. This compound is a multifunctional photo-crosslinker, which means it can form covalent bonds upon exposure to UV light (∼360 nm). It is widely used in photoaffinity labeling to study protein-protein interactions and cellular targets .

Mécanisme D'action

Target of Action

H-L-Photo-Phe-OH, also known as (2S)-2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid or L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, is a diazirine-containing phenylalanine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions .

Mode of Action

The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of its cellular targets . Upon irradiation with UV light (approximately 360 nm), it forms a covalent bond with these targets . This interaction enables the study of protein-protein interactions and the identification of cellular targets .

Biochemical Pathways

For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, a precursor for neurotransmitters and other L-Tyr derivatives .

Pharmacokinetics

It is known that the compound is used in peptide synthesis , suggesting that it may be incorporated into peptides and distributed throughout the body where it can interact with its targets.

Result of Action

The primary result of this compound’s action is the formation of a covalent bond with its cellular targets upon UV light irradiation . This allows for the study of protein-protein interactions and the identification of cellular targets , accelerating drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of this compound is influenced by environmental factors such as light. Specifically, the compound requires UV light (approximately 360 nm) irradiation to form a covalent bond with its targets . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of UV light in its environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-L-Photo-Phe-OH is synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the phenylalanine structure. The synthesis typically involves the following steps:

Diazirine Formation: The diazirine group is synthesized by reacting trifluoromethyl ketone with ammonia and sodium azide.

Incorporation into Phenylalanine: The diazirine group is then introduced into the phenylalanine structure through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

H-L-Photo-Phe-OH undergoes various chemical reactions, including:

Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate, which can covalently bond with nearby molecules.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

UV Light (∼360 nm): Used for photo-crosslinking reactions.

Nucleophiles: Used in substitution reactions involving the trifluoromethyl group.

Major Products

Covalent Adducts: Formed during photo-crosslinking reactions with target molecules.

Substituted Phenylalanine Derivatives: Formed during nucleophilic substitution reactions.

Applications De Recherche Scientifique

H-L-Photo-Phe-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a photo-crosslinker in the synthesis of complex molecules and materials.

Biology: Employed in photoaffinity labeling to study protein-protein interactions and cellular targets.

Medicine: Utilized in drug discovery research to identify and validate molecular targets.

Industry: Applied in the development of new materials and technologies, such as photoresponsive hydrogels.

Comparaison Avec Des Composés Similaires

H-L-Photo-Phe-OH is unique due to its diazirine group, which allows for efficient photo-crosslinking. Similar compounds include:

Fmoc-L-Photo-Phe-OH: A protected version used in solid-phase peptide synthesis.

Fmoc-L-photo-methionine: Another photo-crosslinking amino acid.

H-L-Photo-Proline hydrochloride: A diazirine-containing proline derivative.

H-L-Photo-lysine HCl: A diazirine-containing lysine derivative.

These compounds share similar photo-crosslinking properties but differ in their amino acid backbones, which can influence their reactivity and applications .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959690.png)

![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2959691.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2959693.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)

![N-{3-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2959701.png)